2-([3,4'-Bipyridin]-2'-yl)acetonitrile
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Overview
Description
2-([3,4’-Bipyridin]-2’-yl)acetonitrile is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile typically involves the reaction of 3,4’-bipyridine with acetonitrile under specific conditions. One common method includes the use of a catalyst such as copper acetate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, often between 100-160°C, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-([3,4’-Bipyridin]-2’-yl)acetonitrile .
Chemical Reactions Analysis
Types of Reactions: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce various substituted bipyridines .
Scientific Research Applications
2-([3,4’-Bipyridin]-2’-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine:
Uniqueness: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile stands out due to its specific structural configuration, which imparts unique electronic and chemical properties. This makes it particularly valuable in the synthesis of complex molecular systems and advanced materials .
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(4-pyridin-3-ylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-5-3-12-8-10(4-7-15-12)11-2-1-6-14-9-11/h1-2,4,6-9H,3H2 |
InChI Key |
HAGIVOOTWAXGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)CC#N |
Origin of Product |
United States |
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